3,4-Dichlorobenzoic-2,5,6-D3 acid
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Overview
Description
3,4-Dichlorobenzoic-2,5,6-D3 acid is a deuterated form of 3,4-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to act as a tracer in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzoic-2,5,6-D3 acid can be synthesized from 3,4-dichlorobenzyl alcohol through a series of chemical reactions.
Industrial Production Methods: In industrial settings, 3,4-dichlorobenzoic acid is typically prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . The deuterium atoms are then introduced through a deuteration process, which involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzoic-2,5,6-D3 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-dichlorobenzoic acid.
Reduction: It can be reduced to form 3,4-dichlorobenzyl alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: 3,4-dichlorobenzoic acid.
Reduction: 3,4-dichlorobenzyl alcohol.
Substitution: Various substituted benzoic acids and benzyl alcohols.
Scientific Research Applications
3,4-Dichlorobenzoic-2,5,6-D3 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the fate of compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of pharmaceuticals.
Industry: Applied in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzoic-2,5,6-D3 acid involves its ability to act as a tracer in chemical reactions. The deuterium atoms in the compound allow researchers to track the movement and transformation of the compound in various reactions. This helps in understanding the molecular targets and pathways involved in the reactions .
Comparison with Similar Compounds
3,4-Dichlorobenzoic acid: The non-deuterated form of the compound.
2,4-Dichlorobenzoic acid: A similar compound with chlorine atoms at positions 2 and 4.
3,5-Dichlorobenzoic acid: A similar compound with chlorine atoms at positions 3 and 5.
Uniqueness: 3,4-Dichlorobenzoic-2,5,6-D3 acid is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracking in chemical and biological studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Properties
Molecular Formula |
C7H4Cl2O2 |
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Molecular Weight |
194.03 g/mol |
IUPAC Name |
3,4-dichloro-2,5,6-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
VPHHJAOJUJHJKD-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
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